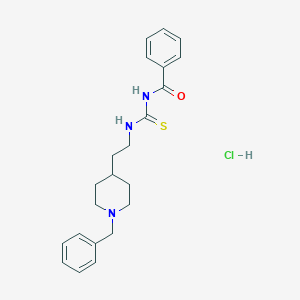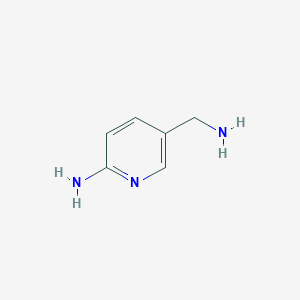
5-(Aminomethyl)pyridin-2-amine
Übersicht
Beschreibung
5-(Aminomethyl)pyridin-2-amine is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The compound features a pyridine ring, a basic structural unit in many biologically active compounds, substituted with an aminomethyl group at the 5-position and an additional amino group at the 2-position. This arrangement of functional groups allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives related to 5-(Aminomethyl)pyridin-2-amine has been described using various methods. For instance, the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives involves reductive alkylation, alkylation of urethane, and selective NaBH4 reduction of the appropriate amide, followed by hydrolysis . Another approach for synthesizing related compounds includes the condensation of primary amines with specific reactants to form mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives . Additionally, a one-step synthesis method has been reported for the creation of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the molecule. For example, the X-ray structures of 4-(hexylamino)-5H-chromeno[3.4-c]pyridin-5-one derivatives have been reported, offering insights into the molecular conformation and potential interaction with biological targets .
Chemical Reactions Analysis
5-(Aminomethyl)pyridin-2-amine and its derivatives undergo various chemical reactions that are useful in medicinal chemistry. These reactions include N-amination, 1,3-dipolar cycloaddition, and the Reissert-Henze reaction, which can lead to the formation of diverse heterocyclic compounds with potential pharmacological activities . The ability to undergo such reactions makes these compounds suitable for the development of combinatorial libraries, which are essential for drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Aminomethyl)pyridin-2-amine derivatives are influenced by their functional groups and molecular structure. These properties include solubility, melting point, and reactivity, which are critical for their application in chemical synthesis and pharmaceutical development. For instance, the solvent-free synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives highlights the importance of mild reaction conditions and environmentally friendly synthesis pathways . Additionally, the corrosion inhibition efficiency of synthesized pyridine derivatives indicates their potential application in industrial settings .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- 5-(Aminomethyl)pyridin-2-amine and its derivatives are explored in various synthetic processes. For example, a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, starting from related compounds, demonstrates the versatility of aminomethyl pyridines in medicinal chemistry. This approach is particularly useful for creating combinatorial libraries due to the structural diversity of primary amines (Schmid, Schühle, & Austel, 2006).
- Research shows the ability of Burkholderia sp. MAK1 cells to convert pyridin-2-amines into their 5-hydroxy derivatives, indicating the potential of microbial processes in modifying pyridine derivatives, which are crucial synthons in pharmaceuticals (Stankevičiūtė et al., 2016).
Material Science and Catalysis
- The study of 2-(aminomethyl)pyridine derivatives has been crucial in material science, particularly in the development of ruthenium(II) complexes. These complexes have applications in catalysis, including transfer hydrogenation and hydrogenation of polar bonds. Crystallographic data of such complexes provide insights into their reduced catalytic activity due to the presence of mixed ligand species (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).
Biochemical Applications
- 2-(Aminomethyl)pyridine and its derivatives have also been studied for their biochemical interactions. For example, nitrogen-NMR studies on the protonation of 2-(aminomethyl)pyridine reveal insights into the basicity of various nitrogen atoms within the molecule, which is significant for understanding its biochemical behavior (Anderegg, Popov, & Pregosin, 1986).
Pharmaceutical Research
- In pharmaceutical research, 5-(aminomethyl)pyridin-2-amine derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, a series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared from related amines, showed promising bioactivity against various cancer cell lines (Chavva et al., 2013).
Safety And Hazards
Zukünftige Richtungen
The future directions for 5-(Aminomethyl)pyridin-2-amine could involve further exploration of its potential in drug development, given the antitrypanosomal and antiplasmodial activities observed in its derivatives . Additionally, the synthesis process could be optimized for better yields and purity .
Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, properties, and potential applications of 5-(Aminomethyl)pyridin-2-amine . They highlight the compound’s role in the synthesis of 2-aminopyrimidine derivatives and its potential in drug development .
Eigenschaften
IUPAC Name |
5-(aminomethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBVTMQLXNCAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578126 | |
| Record name | 5-(Aminomethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)pyridin-2-amine | |
CAS RN |
156973-09-0 | |
| Record name | 5-(Aminomethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(aminomethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


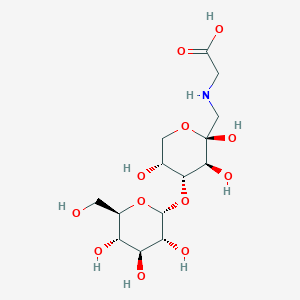

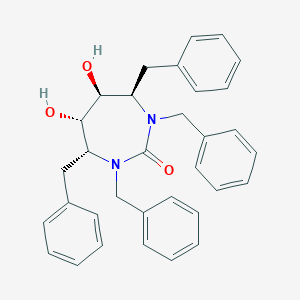
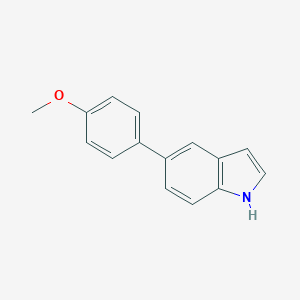
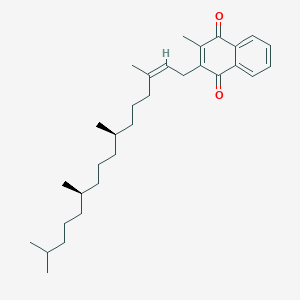
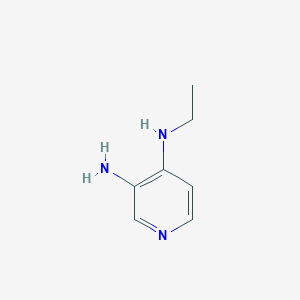
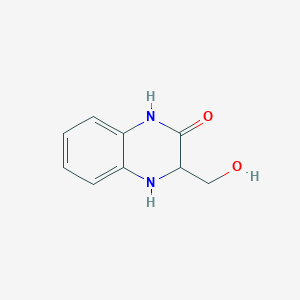
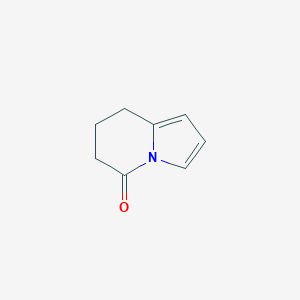
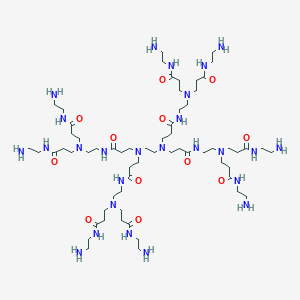
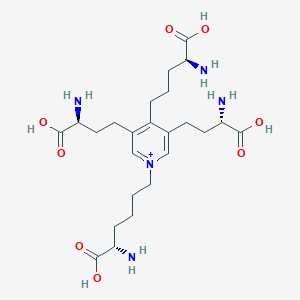
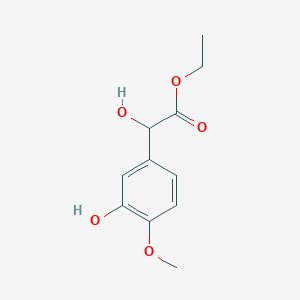
![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)
